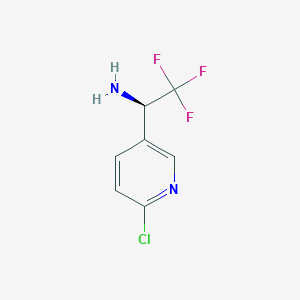

(R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Descripción

(R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 6-chloropyridin-3-yl substituent and a trifluoroethyl group. Its stereochemistry (R-configuration) is critical for interactions in biological systems, such as enzyme binding or receptor modulation.

Propiedades

Fórmula molecular |

C7H6ClF3N2 |

|---|---|

Peso molecular |

210.58 g/mol |

Nombre IUPAC |

(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H6ClF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |

Clave InChI |

GPBZCFDSOKVWFP-ZCFIWIBFSA-N |

SMILES isomérico |

C1=CC(=NC=C1[C@H](C(F)(F)F)N)Cl |

SMILES canónico |

C1=CC(=NC=C1C(C(F)(F)F)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with ®-2,2,2-trifluoroethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of ®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Aplicaciones Científicas De Investigación

®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ®-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogenated Pyridine Derivatives

(a) (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS 2415751-74-3)

- Structural Differences : Replaces the 6-chloropyridin-3-yl group with a 4-chloro-3-fluorophenyl ring.

- Synthesis : Likely synthesized via asymmetric catalysis or chiral resolution, similar to methods described for trifluoroethylamine derivatives in patents .

- Applications : Used in pharmaceutical intermediates for kinase inhibitors or agrochemicals due to halogen-F synergy .

(b) 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

- Structural Differences : Substitutes chlorine with bromine at the pyridine’s 5-position and alters the pyridine ring’s substitution pattern (2-pyridyl vs. 3-pyridyl).

- The 2-pyridyl position may reduce conjugation effects compared to 3-pyridyl .

- Molecular Weight : 291.50 g/mol (vs. ~224.58 g/mol for the target compound, estimated from analogs) .

Bicyclic and Heterocyclic Analogs

(a) 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine

- Structural Differences : Incorporates a pyridazine-pyrazole scaffold with a dichlorophenylmethyl group and thiophene.

- Applications : Likely explored in antiviral or anticancer research due to heterocyclic diversity .

(b) 1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethan-1-amine

- Structural Differences : Replaces pyridine with an imidazo[1,2-a]pyridine core, adding a fused imidazole ring.

- Impact: The bicyclic system increases rigidity and planar surface area, improving DNA intercalation or protein binding compared to monocyclic analogs .

Biodegradation and Metabolite Comparison

Nitenpyram metabolites (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine) share the 6-chloropyridin-3-yl moiety but lack the trifluoroethyl group.

- Key Differences :

- Trifluoroethylamine derivatives exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation.

- Metabolites like N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine (from Ochrobactrum sp.) highlight susceptibility to microbial N-dealkylation, a pathway less feasible in fluorinated analogs .

Actividad Biológica

(R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFN

- Molecular Weight : 211.57 g/mol

- CAS Number : 1212950-54-3

The compound features a trifluoroethyl group and a chloropyridine moiety, which contribute to its lipophilicity and bioavailability. The presence of the trifluoroethanamine structure enhances its ability to penetrate cell membranes, facilitating interaction with biological targets.

The biological activity of (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate the activity of various cellular processes, potentially leading to therapeutic effects. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways or alter receptor signaling pathways .

Therapeutic Potential

Research has suggested several therapeutic applications for (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine:

- Antiparasitic Activity : Studies have shown that compounds with similar structures exhibit significant antiparasitic effects. For instance, derivatives with trifluoromethyl groups have been linked to enhanced activity against Plasmodium falciparum, the causative agent of malaria .

- Anticancer Properties : Preliminary investigations suggest that this compound may have potential as an anticancer agent by modulating pathways involved in cell proliferation and apoptosis.

In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activity of (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine. Key findings include:

Case Studies

Several case studies have highlighted the efficacy of (R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine in various biological contexts:

- Study on Antiparasitic Activity : A study demonstrated that analogs containing the trifluoromethyl group exhibited enhanced potency against P. falciparum, with EC values significantly lower than those of non-fluorinated counterparts .

- Metabolic Stability Assessment : Research indicated that the compound showed improved metabolic stability in human liver microsomes compared to structurally related compounds, suggesting a favorable pharmacokinetic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.